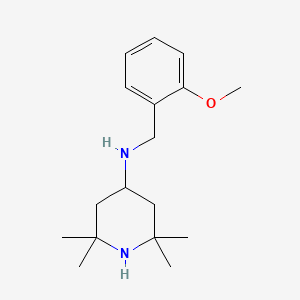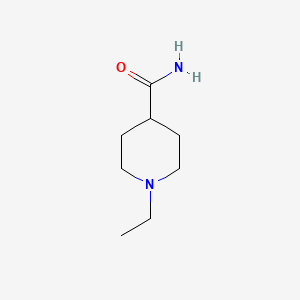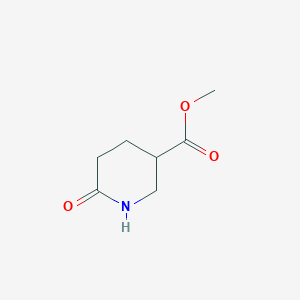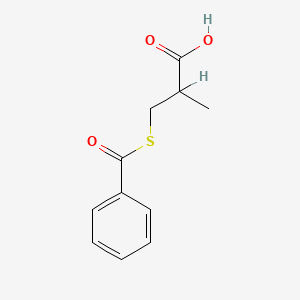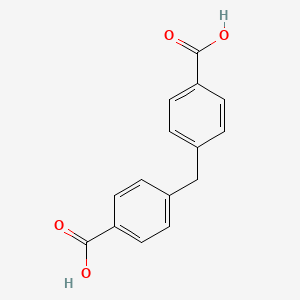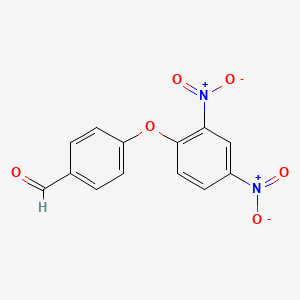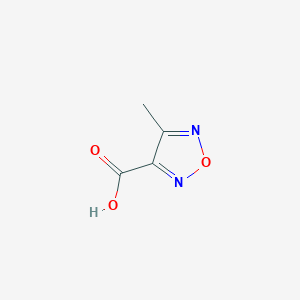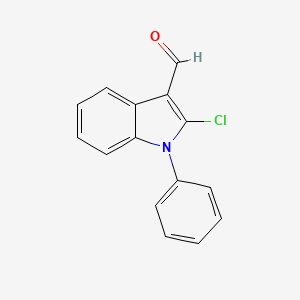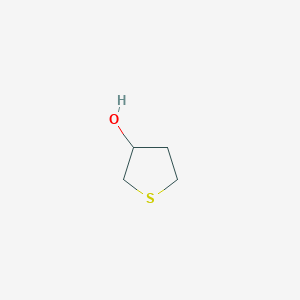
3-Amino-5-fluoropyridine
概要
説明
3-Amino-5-fluoropyridine is an important intermediate mainly used in medicine and organic synthesis . It is used to synthesize Ivosidenib, an isocitrate dehydrogenase-1 inhibitor used to treat acute myeloid leukemia and cholangiocarcinoma in adults .
Synthesis Analysis
The synthesis of this compound involves several steps, starting with the reaction of 3-Chloro-5-fluoropyridine with ammonia . The final product is then purified and characterized using various analytical techniques . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of this compound is C5H5FN2 . The exact mass is 112.04367633 g/mol and the monoisotopic mass is also 112.04367633 g/mol . The topological polar surface area is 38.9 Ų .Chemical Reactions Analysis
This compound is used in the synthesis of various herbicides, fungicides, and insecticides . It is a key intermediate in the synthesis of the herbicide Flumioxazin and the fungicide Fluoxastrobin .Physical And Chemical Properties Analysis
This compound has a molecular weight of 112.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bond count .科学的研究の応用
Synthesis and Intermediate Applications
3-Amino-5-fluoropyridine is primarily utilized in various synthesis processes. It acts as an important intermediate for the synthesis of LBM415, a peptide deformylase inhibitor. A novel synthesis route of 2-amino-5-fluoropyridine has been proposed, simplifying experimental operations and solving issues of low yield and purity in the final product (Chen Ying-qi, 2008). Additionally, this compound has been synthesized from 2-acetamido-5-aminopyridine through diazotization and hydrolysis processes (Huang Gang, 2006).
Applications in Medical Imaging
Fluorine-18 labeled fluoropyridines, including derivatives of this compound, have seen increasing use in Positron Emission Tomography (PET) for medical imaging. These compounds overcome limitations in existing methods and allow for stable and effective imaging applications (M. Carroll et al., 2007).
Magnetic Property Analysis in Coordination Chemistry
In coordination chemistry, this compound derivatives have been used to synthesize copper halide coordination complexes. These complexes are analyzed for their magnetic properties, providing insights into the nature of anti-ferromagnetic interactions in these materials (Benjamin L. Solomon et al., 2014).
Development of Novel Herbicides
The compound has also been instrumental in the development of novel herbicides. For instance, cascade cyclization of fluoroalkyl alkynylimines with primary amines has been modified to synthesize 4-amino-5-fluoropicolinates, leading to potential herbicide structures (Peter L. Johnson et al., 2015).
作用機序
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .
Biochemical Pathways
Fluoropyridines are known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It is known that fluoropyridines have been used in the synthesis of compounds possessing herbicidal activity .
Action Environment
It is known that one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties is the introduction of fluorine atoms into lead structures .
Safety and Hazards
生化学分析
Biochemical Properties
3-Amino-5-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with isocitrate dehydrogenase-1, an enzyme involved in the citric acid cycle. This compound acts as an inhibitor of this enzyme, thereby affecting the metabolic pathways in which isocitrate dehydrogenase-1 is involved. Additionally, this compound has been used in the synthesis of nonpeptide inhibitors of measles virus entry, highlighting its potential in antiviral research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the citric acid cycle, leading to alterations in cellular energy production. Furthermore, its interaction with isocitrate dehydrogenase-1 can disrupt normal cellular metabolism, resulting in changes in cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of isocitrate dehydrogenase-1, inhibiting its enzymatic activity. This inhibition leads to a decrease in the production of alpha-ketoglutarate, a key intermediate in the citric acid cycle. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as differentiation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression. In vitro studies have shown that prolonged treatment with this compound can result in significant changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with isocitrate dehydrogenase-1. This interaction leads to a decrease in the production of alpha-ketoglutarate and subsequent alterations in the citric acid cycle. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism. These effects can result in changes in metabolic flux and metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular functions. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
5-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRORIJXOWXYPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943318 | |
| Record name | 5-Fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210169-05-4 | |
| Record name | 5-Fluoro-3-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210169054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoropyridin-3-yl)amine; 3-amino-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-3-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T287Q2D5WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the importance of 3-amino-5-fluoropyridine in the context of the described research?
A1: The research focuses on synthesizing 3-amino-5-fluoro-4-dialkoxypentanoic acid ester, a compound that likely holds potential as an intermediate in pharmaceutical or fine chemical synthesis. this compound serves as the precursor in this process []. This means that the target molecule, the pentanoic acid ester derivative, is built upon the structural framework provided by this compound. Understanding the reactivity and transformations of this pyridine derivative is crucial for successfully designing and executing this synthetic route.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




